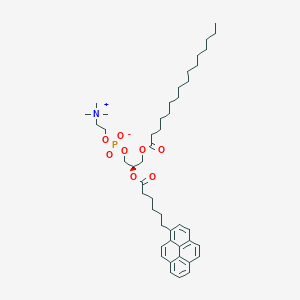![molecular formula C9H5BrN4S B012087 8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 103845-98-3](/img/structure/B12087.png)
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Overview
Description
“8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the molecular formula C10H7BrN4S. It has a molecular weight of 295.16 . This compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7BrN4S/c1-15-7-3-2-5 (11)4-6 (7)8-9 (15)12-10 (16)14-13-8/h2-4H,1H3, (H,12,14,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 295.16 . More specific physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Structure Determination and Cyclization Reactions:
- It is used for determining the structures of various halides and for cyclization reactions, leading to linear annelated products (Rybakova et al., 2015); (Rybakova et al., 2016); (Vasˈkevich et al., 2011).
Synthesis of Indole Derivatives:
- It is useful in synthesizing various indole derivatives, a key area in medicinal chemistry (Younes et al., 1987); (Younes et al., 1987).
Novel Heterocyclic Synthesis:
- The compound is used to synthesize novel heterocyclics, which are crucial in the development of new pharmaceuticals (Hassan et al., 1994).
Antimicrobial Activities:
- It shows promising antibacterial, antifungal, and analgesic activities, indicating its potential in drug discovery (Manju et al., 2011); (Ali et al., 2016).
Anticonvulsant Activity:
- The compounds synthesized from it have shown excellent anticonvulsant activity with little neurotoxicity, suggesting applications in neurological disorders (Kumar et al., 2014).
Miscellaneous Applications:
- It is involved in various other scientific research applications like green synthetic protocols for new compound synthesis and structural novelty in compounds (Ramesh et al., 2011); (Li et al., 2017).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
While specific future directions for “8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” are not mentioned in the sources I found, compounds with similar structures have been the subject of ongoing research due to their wide range of biological activity and medicinal applications . The introduction of different groups into these compounds, leading to structurally novel derivatives, is an area of interest for medicinal chemistry .
properties
IUPAC Name |
8-bromo-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-4-1-2-6-5(3-4)7-8(11-6)12-9(15)14-13-7/h1-3H,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVRRZSQIPAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=NNC(=S)N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353656 | |
| Record name | NSC689826 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
CAS RN |
103845-98-3 | |
| Record name | NSC689826 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-BROMO-2,3-DIHYDRO-5H-AS-TRIAZINO(5,6-B)INDOLE-3-THIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol](/img/structure/B12035.png)